molecular formula C10H6F3NO6 B7963243 2-[2-Nitro-4-(trifluoromethyl)phenyl]propanedioic acid

2-[2-Nitro-4-(trifluoromethyl)phenyl]propanedioic acid

Cat. No.: B7963243
M. Wt: 293.15 g/mol
InChI Key: ZKODXRKLVQCMPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-Nitro-4-(trifluoromethyl)phenyl]propanedioic acid is an organic compound characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-nitro-4-(trifluoromethyl)benzonitrile with appropriate reagents under controlled conditions . The reaction is carried out under nitrogen protection, with the use of catalysts and solvents to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-Nitro-4-(trifluoromethyl)phenyl]propanedioic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[2-Nitro-4-(trifluoromethyl)phenyl]propanedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-Nitro-4-(trifluoromethyl)phenyl]propanedioic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability . These interactions can modulate biological pathways and influence the compound’s efficacy in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Nitro-4-(trifluoromethyl)phenyl]propanedioic acid is unique due to the presence of both a nitro group and a trifluoromethyl group on the phenyl ring, combined with a propanedioic acid moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO6/c11-10(12,13)4-1-2-5(6(3-4)14(19)20)7(8(15)16)9(17)18/h1-3,7H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKODXRKLVQCMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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